3-Amino-3-(2-isopropoxyphenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid typically involves the reaction of 2-isopropoxybenzaldehyde with a suitable amine and a propanoic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications .
Medicine: While not intended for therapeutic use, it serves as a model compound in medicinal chemistry to understand the behavior of similar therapeutic agents .
Industry: In the industrial sector, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(2-methoxyphenyl)propanoic acid
- 3-Amino-3-(2-ethoxyphenyl)propanoic acid
Comparison: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications in proteomics research compared to its analogs .
Properties
IUPAC Name |
3-amino-3-(2-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-6-4-3-5-9(11)10(13)7-12(14)15/h3-6,8,10H,7,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRVYDVDGLRBJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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